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Compound of Interest

Compound Name: (S)-Acenocoumarol

Cat. No.: B564414

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acenocoumarol is a potent oral anticoagulant derived from 4-hydroxycoumarin.[1]
It is administered as a racemic mixture, with the (S)-enantiomer exhibiting significantly greater
anticoagulant activity. Therefore, the precise structural confirmation of (S)-Acenocoumarol is
critical for drug development, quality control, and understanding its pharmacological activity.
This document outlines the application of key spectroscopic techniques—Mass Spectrometry
(MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopy—for the unambiguous structural elucidation of (S)-Acenocoumarol. Detailed
protocols and representative data are provided to guide researchers in this process.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound. High-resolution mass spectrometry (HRMS)
provides highly accurate mass measurements, while tandem MS (MS/MS) reveals structural
information through fragmentation patterns.

Quantitative Data Summary

The mass spectrometric data for Acenocoumarol provides definitive confirmation of its
molecular formula and key structural fragments.
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Parameter Value Technique Significance Reference
Confirms
Molecular
C19H15NOs - elemental [2]
Formula "
composition.
Corresponds to
Molecular Weight  353.0899 g/mol - the molecular [2]
formula.
Determines the
Precursor lon [M- mass of the
m/z 352.10 LC-MS (ESI-) [3]
H]~ deprotonated
molecule.
Determines the
Precursor lon mass of the
m/z 354.0972 MS/MS (ESI+) [2]
[M+H]* protonated
molecule.
Corresponds to a
Major Product LC-MS/MS key fragment,
m/z 265.00 o
lon (ESI-) aiding structural
confirmation.
Provides a
m/z 310, 296.1, )
Other Fragment fragmentation
192.1, 163.3, EI-MS, MS/MS ] _
lons fingerprint for the
121
molecule.
Table 1: High-

Resolution and
Tandem Mass
Spectrometry
Data for

Acenocoumarol.

Experimental Protocol: LC-MS/MS Analysis
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This protocol is adapted from established methods for the analysis of coumarin derivatives in
plasma.

e Sample Preparation:

o Accurately weigh and dissolve (S)-Acenocoumarol standard in a suitable solvent (e.g.,
methanol or acetonitrile) to prepare a stock solution (e.g., 1 mg/mL).

o Prepare a working solution by diluting the stock solution with the mobile phase to a final
concentration of approximately 100 ng/mL.

e Chromatographic Conditions (HPLC):

o Column: A chiral column is required for enantiomeric separation (if analyzing the
racemate); a standard C18 column can be used for the pure enantiomer.

o Mobile Phase: Acetonitrile and formic acid (e.g., 75:25 v/v) is a common mobile phase.
o Flow Rate: 0.5 mL/min.
o Injection Volume: 10 pL.

e Mass Spectrometer Conditions (Triple Quadrupole or lon Trap):

o lonization Mode: Electrospray lonization (ESI), negative or positive mode. Negative mode
often provides a strong [M-H]~ signal.

o lon Source Temperature: Set according to instrument specifications (e.g., 150 °C).
o Capillary Voltage: ~3.0-4.0 kV.
o MS Scan Mode: Full scan mode to identify the precursor ion (e.g., m/z 100-500).

o MS/MS (MRM) Mode: Select the precursor ion (m/z 352.1 for negative mode) and monitor
for characteristic product ions (e.g., m/z 265.0). Optimize collision energy to maximize the
product ion signal.

o Data Analysis:
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o Confirm the presence of the correct precursor ion in the full scan spectrum.

o Analyze the product ion scan to identify fragmentation patterns, which can be matched to
the known structure of Acenocoumarol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen
framework of a molecule. A combination of 1D (*H, 13C) and 2D (COSY, HSQC, HMBC)
experiments allows for the complete assignment of all proton and carbon signals.

Quantitative Data Summary

The following tables present representative *H and 3C NMR data for the coumarin and
substituted phenyl rings of (S)-Acenocoumarol. Chemical shifts are highly dependent on the
solvent used (e.g., DMSO-des, CDCI5).

Proton Assignment Chemical shift ©) Multiplicity J-Cou-pling (Hz)
ppm (Predicted) (Predicted)

H5 7.9-8.1 dd ~8.0, 1.6

H7 7.6-7.8 ddd ~8.4,8.0,1.6

H6 7.3-71.5 td ~8.0, 0.8

H8 7.2-74 dd ~8.4,0.8

H2' 8.1-8.3 d ~8.8

H3' 7.6-7.8 d ~8.8

CH (Chiral Center) 4.5-4.8 t ~7.0

CH2 3.2-3.6 m

CHs 2.2-24 s

Table 2:

Representative 1H
NMR Data for (S)-

Acenocoumarol.
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Carbon Assignment Chemical Shift (8) ppm (Predicted)
C2 (C=0, Lactone) ~162
C3 ~103
C4 (C-OH) ~165
C4a ~121
C5 ~126
C6 ~124
c7 ~134
C8 ~117
C8a ~154
C1' (C=0, Ketone) ~205
C1" (Substituted Phenyl) ~148
c2"/ce" ~129
C3"/C5" ~124
C4" (C-NO2) ~147
CH (Chiral Center) ~45
CH: ~35
CHs ~30

Table 3: Representative 13C NMR Data for (S)-

Acenocoumarol.

Experimental Protocol: 1D and 2D NMR

e Sample Preparation:

o Dissolve 5-10 mg of (S)-Acenocoumarol in ~0.6 mL of a deuterated solvent (e.g., DMSO-
de).
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o Add a small amount of Tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

e Instrument Setup (400 MHz or higher recommended):

[e]

o

Tune and match the probe for both *H and 13C frequencies.

Shim the magnetic field to achieve optimal resolution.

o Data Acquisition:

[e]

'H NMR: Acquire a standard proton spectrum.

13C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be
run to differentiate between CH, CHz, and CHs groups.

COSY (Correlation Spectroscopy): Acquire a tH-'H COSY spectrum to identify protons that
are spin-coupled (typically 2-3 bonds apart).

HSQC (Heteronuclear Single Quantum Coherence): Acquire a *H-13C HSQC spectrum to
identify direct one-bond C-H correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a *H-13C HMBC spectrum to
identify long-range (2-3 bond) C-H correlations, which is crucial for connecting molecular
fragments.

Data Analysis:

Assign the aromatic protons of the coumarin and nitrophenyl rings based on their chemical
shifts and coupling patterns observed in the *H and COSY spectra.

Use the HSQC spectrum to assign the carbon atom directly attached to each assigned
proton.

Use the HMBC spectrum to assign quaternary carbons and to confirm the connectivity
between different parts of the molecule (e.g., linking the side chain to the C3 position of
the coumarin ring).
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Quantitative Data Summary

The IR spectrum of Acenocoumarol shows characteristic absorption bands for its key functional

groups.
Vibrational Functional Group o
_ Significance Reference
Frequency (cm~1) Assignment
Confirms the
~3570 (weak) O-H stretch (enolic) presence of the 4-
hydroxy group.
Identifies the
~1720-1740 C=0 stretch (lactone) coumarin lactone
carbonyl.
Identifies the side-
~1680-1700 C=0 stretch (ketone) ]
chain ketone carbonyl.
Confirms the
C=C stretch )
~1610, 1580 ] presence of aromatic
(aromatic) )
rings.
] Confirms the
N-O stretch (nitro
~1520, 1340 presence of the -NO2
group)
group.
Associated with the
~1100-1200 C-O stretch ester and ether

linkages.

Table 4: Key Infrared
Absorption Bands for

Acenocoumarol.
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Experimental Protocol: Fourier-Transform IR (FT-IR)

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (~1-2 mg) of dry (S)-Acenocoumarol with ~100-200 mg of dry,
spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

o Place the mixture into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

» Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over the range of 4000-400 cm~1. The instrument's software
will automatically ratio the sample spectrum against the background.

o Data Analysis:
o ldentify the characteristic absorption bands in the spectrum.

o Correlate these bands with specific functional groups using standard IR correlation tables
to confirm the presence of the lactone, ketone, hydroxyl, nitro, and aromatic moieties.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly those involving conjugated systems and chromophores.

Quantitative Data Summary

Acenocoumarol exhibits distinct absorption maxima due to its extensive conjugated system.
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Amax (nm)

Solvent

Significance Reference

~283 nm

Ethanol

Corresponds to 1t -
TT* transitions in the

conjugated system.

~291 nm

0.1 N NaOH

Shift in Amax indicates
the deprotonation of

the enolic hydroxyl
group.

~306-310 nm

Various

Often observed as a
strong absorption
peak for coumarin

derivatives.

Table 5: UV-Visible
Absorption Maxima for

Acenocoumarol.

Experimental Protocol: UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of (S)-Acenocoumarol in a UV-transparent solvent (e.g.,

ethanol, methanol, or 0.1 N NaOH) at a concentration of ~100 pg/mL.

o Prepare a series of dilutions from the stock solution to a final concentration range where

absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU), for

instance, 3-18 pg/mL.

o Data Acquisition:

o Use a dual-beam UV-Vis spectrophotometer.

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline

correction.

o Fill a matched quartz cuvette with the sample solution.
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o Scan the sample from approximately 200 nm to 400 nm.

o Data Analysis:
o ldentify the wavelengths of maximum absorbance (Amax).

o The observed Amax values should be consistent with the extended chromophore system
of the 4-hydroxycoumarin structure substituted with a nitropheny! group.

Visualizing the Workflow and Logic
Overall Workflow for Structural Elucidation

The following diagram illustrates the integrated workflow for the structural analysis of (S)-
Acenocoumarol, combining various spectroscopic techniques for a conclusive result.

Sample Preparation

(S)-Acenocoumarol
(Pure Sample)

Spectrosgopic Analysjs
\ \ \ 4 \
Mass Spectrometry NMR Spectroscopy IR Spectroscopy VA
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Caption: Integrated workflow for the structural elucidation of (S)-Acenocoumarol.

Logical Relationships Between Techniques and
Structural Information

This diagram shows how each spectroscopic method contributes specific pieces of information

to solve the overall structural puzzle.
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Caption: How different spectroscopic techniques inform specific structural features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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